molecular formula C20H20N4O4 B4255251 furan-2-yl-[4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-1-yl]methanone

furan-2-yl-[4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-1-yl]methanone

Cat. No.: B4255251
M. Wt: 380.4 g/mol
InChI Key: FMTJTQPMDIXHQL-UHFFFAOYSA-N
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Description

furan-2-yl-[4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with a furoyl group and a pyrazolyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl-[4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-1-yl]methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or ruthenium complexes, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and reaction time, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

furan-2-yl-[4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furoyl group can yield furan-2-carboxylic acid, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

furan-2-yl-[4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of furan-2-yl-[4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

furan-2-yl-[4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-1-yl]methanone is unique due to the presence of both furoyl and pyrazolyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

furan-2-yl-[4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c25-19(17-13-15(21-22-17)14-28-16-5-2-1-3-6-16)23-8-10-24(11-9-23)20(26)18-7-4-12-27-18/h1-7,12-13H,8-11,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTJTQPMDIXHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=NNC(=C3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.